2-Bromo-3,5-dinitropyridine
Overview
Description
“2-Bromo-3,5-dinitropyridine” is a chemical compound with the molecular formula C5H2BrN3O4 and a molecular weight of 247.99 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dinitropyridine and similar compounds often involves reactions with aldehydes under piperidine catalysis . The starting 2-substituted 3,5-dinitropyridines are synthesized from commercially available 2-chloro-3,5-dinitropyridine .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dinitropyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-3,5-dinitropyridine often include 1,3-dipolar cycloaddition of unstabilized N-methyl azomethine ylide with 2-substituted 3,5-dinitropyridines . This leads to the formation of novel polycyclic systems .
Scientific Research Applications
1. Micellar Effects on Aromatic Nucleophilic Substitution
The hydrolysis of a related compound, 2-chloro-3,5-dinitropyridine, was studied in the presence of various micelles. This research is relevant to understanding the micellar effects on reactions involving compounds like 2-Bromo-3,5-dinitropyridine. The study found that the reaction path involves nucleophile addition, ring opening, and closure (Al-Shamary et al., 2012).
2. Amination of Dinitropyridines
Research on the amination of 3,5-dinitropyridine derivatives, closely related to 2-Bromo-3,5-dinitropyridine, revealed the formation of various amino-substituted compounds. This study contributes to the understanding of the chemical behavior and potential applications of 2-Bromo-3,5-dinitropyridine in synthesizing substituted compounds (Woźniak et al., 1993).
3. Kinetics of Nucleophilic Substitution Reactions
The kinetics of the reaction between 2-chloro-3,5-dinitropyridine and anilines were studied, providing insights into the mechanism of substitution reactions that could be applicable to 2-Bromo-3,5-dinitropyridine. This research helps in understanding the reactivity and potential applications of such compounds in various chemical reactions (Hegazy et al., 2000).
4. Spectroscopic and Optical Studies
Spectroscopic and optical studies of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, provide a framework for understanding the physical properties of 2-Bromo-3,5-dinitropyridine. These studies are essential for applications that require detailed knowledge of the molecular structure and behavior (Vural & Kara, 2017).
Safety And Hazards
Safety measures for handling 2-Bromo-3,5-dinitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Future research on 2-Bromo-3,5-dinitropyridine and similar compounds could focus on improving the heats of formation of energetic pyridine-based materials . The steric hindrance effect is a decisive factor for structural stability, and the formation of intramolecular or intermolecular hydrogen bonds doesn’t provide advantages to stabilize the molecular structure .
properties
IUPAC Name |
2-bromo-3,5-dinitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYPWHCOVBOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513469 | |
Record name | 2-Bromo-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dinitropyridine | |
CAS RN |
16420-30-7 | |
Record name | 2-Bromo-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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